molecular formula C21H26N4O3S B11196586 Ethyl 4-[({[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 4-[({[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11196586
M. Wt: 414.5 g/mol
InChI Key: JYMVSKIYBVKNHN-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzoate ester linked to a piperidine and pyrimidine moiety

Preparation Methods

The synthesis of ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The preparation begins with the synthesis of the piperidine and pyrimidine intermediates, followed by their coupling with benzoate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[6-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The piperidine and pyrimidine moieties play a crucial role in binding to these targets, potentially inhibiting or activating specific biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-[[2-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H26N4O3S/c1-3-28-21(27)16-4-6-17(7-5-16)24-19(26)13-29-20-12-18(22-14-23-20)25-10-8-15(2)9-11-25/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H,24,26)

InChI Key

JYMVSKIYBVKNHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C

Origin of Product

United States

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